2-Chloro-5-(difluoromethyl)pyrimidine
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Overview
Description
2-Chloro-5-(difluoromethyl)pyrimidine is an aromatic heterocyclic compound that belongs to the pyrimidine family Pyrimidines are characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(difluoromethyl)pyrimidine typically involves the introduction of the chlorine and difluoromethyl groups onto the pyrimidine ring. One common method involves the reaction of 2-chloropyrimidine with difluoromethylating agents under controlled conditions. For instance, the reaction of 2-chloro-5-iodopyridine with sodium pentafluoropropionate in the presence of copper iodide in N-methyl-2-pyrrolidone (NMP) can yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and efficient catalysts to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-5-(difluoromethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 2 can be substituted with other nucleophiles, such as amines, to form new derivatives.
Suzuki-Miyaura Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions, where the chlorine atom is replaced by an aryl or vinyl group in the presence of palladium catalysts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines and bases like potassium carbonate (K2CO3).
Suzuki-Miyaura Coupling: Typical reagents include boronic acids, palladium catalysts, and bases like potassium phosphate (K3PO4).
Major Products:
Substitution Reactions: Products include various substituted pyrimidines, depending on the nucleophile used.
Suzuki-Miyaura Coupling: Products include arylated or vinylated pyrimidines, which are valuable intermediates in pharmaceutical synthesis.
Scientific Research Applications
2-Chloro-5-(difluoromethyl)pyrimidine has a wide range of applications in scientific research:
Biology: This compound is used in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Industry: The compound is used in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-5-(difluoromethyl)pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the activity of certain enzymes or modulate receptor functions. The presence of the chlorine and difluoromethyl groups enhances its binding affinity and specificity towards these targets, leading to its desired effects .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethyl)pyrimidine
- 2-Chloro-5-fluoropyrimidine
- 2,4-Dichloro-5-fluoropyrimidine
Comparison: 2-Chloro-5-(difluoromethyl)pyrimidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to 2-Chloro-4-(trifluoromethyl)pyrimidine, it has a different electronic distribution, affecting its reactivity and interaction with biological targets.
Properties
IUPAC Name |
2-chloro-5-(difluoromethyl)pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClF2N2/c6-5-9-1-3(2-10-5)4(7)8/h1-2,4H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJFIDXAHOIPGGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)Cl)C(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.54 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261869-28-6 |
Source
|
Record name | 2-chloro-5-(difluoromethyl)pyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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